molecular formula C9H16O4S2 B7824250 2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) CAS No. 77208-07-2

2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate)

Cat. No.: B7824250
CAS No.: 77208-07-2
M. Wt: 252.4 g/mol
InChI Key: OSYHEIYTVIDDPX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) is an organic compound with the systematic name acetic acid, mercapto-, 2,2-dimethyl-1,3-propanediyl ester. It is a colorless to light yellow liquid that is used in various chemical applications, particularly in polymer chemistry and as an intermediate in organic synthesis .

Preparation Methods

The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) typically involves the esterification of 2,2-dimethyl-1,3-propanediol with mercaptoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) has several scientific research applications:

    Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Biological Studies: It is used in the study of thiol-disulfide exchange reactions in biological systems.

    Industrial Applications: It is used in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) involves its thiol groups, which can participate in thiol-disulfide exchange reactions. These reactions are crucial in various biological processes, including protein folding and redox signaling. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Comparison with Similar Compounds

2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) can be compared with similar compounds such as trimethylolpropane tris(thioglycolate) and pentaerythritol tetrakis(thioglycolate). These compounds also contain multiple thiol groups and are used in similar applications. 2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate) is unique due to its specific molecular structure, which provides distinct reactivity and properties .

Similar Compounds

Properties

IUPAC Name

[2,2-dimethyl-3-(2-sulfanylacetyl)oxypropyl] 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S2/c1-9(2,5-12-7(10)3-14)6-13-8(11)4-15/h14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYHEIYTVIDDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)CS)COC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227961
Record name 2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate)
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Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77208-07-2
Record name Acetic acid, mercapto-, 2,2-dimethyl-1,3-propanediyl ester
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Record name 2,2-Dimethyl-1,3-propanediyl bis(mercaptoacetate)
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Record name 2,2-dimethyl-1,3-propanediyl bis(mercaptoacetate)
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